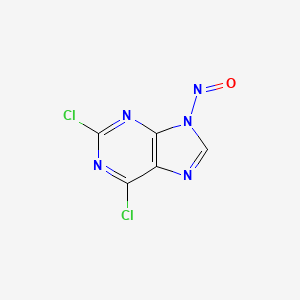
Tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate is a complex organic compound with a molecular formula of C19H26N2O6. This compound is characterized by the presence of a tert-butyl group, a nitrophenoxy group, and a cyclohexanecarboxylate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate involves multiple steps. One common synthetic route includes the reaction of cyclohexanecarboxylic acid with tert-butyl chloroformate to form tert-butyl cyclohexanecarboxylate. This intermediate is then reacted with 4-nitrophenol and a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate can be compared with similar compounds such as:
Tert-butyl 4-[(E)-but-1-en-3-yl]piperidine-1-carboxylate: This compound has a similar tert-butyl group but differs in its core structure and functional groups.
Tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]ethyl}amino)methyl]cyclohexanecarboxylate: This compound shares the cyclohexanecarboxylate moiety but has different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C19H26N2O6 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
tert-butyl 1-[[(4-nitrophenoxy)carbonylamino]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C19H26N2O6/c1-18(2,3)27-16(22)19(11-5-4-6-12-19)13-20-17(23)26-15-9-7-14(8-10-15)21(24)25/h7-10H,4-6,11-13H2,1-3H3,(H,20,23) |
InChI Key |
AHNBENQYIATZPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCCC1)CNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


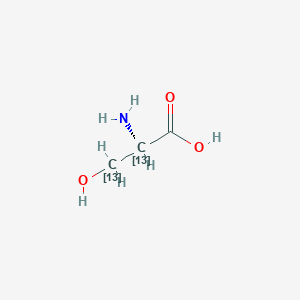
![3-[(6-Bromo-3-ethoxycarbonyl-5-hydroxy-1-methylindol-2-yl)methylsulfanyl]benzoic acid](/img/structure/B13863076.png)
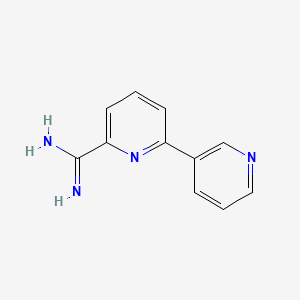
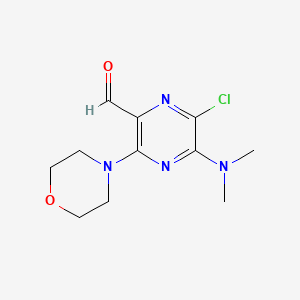
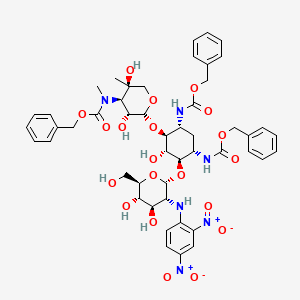
![[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol](/img/structure/B13863101.png)
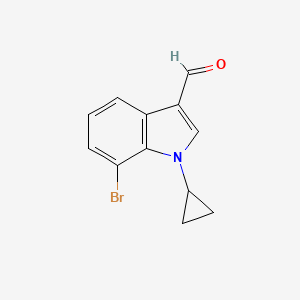


![(4R)-1-[N8-Nitro-N2-(3-methylquinoline-8-sulfonyl)-L-arginyl]-4-methylpiperidine-2-carboxylic Acid](/img/structure/B13863125.png)
![[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B13863131.png)
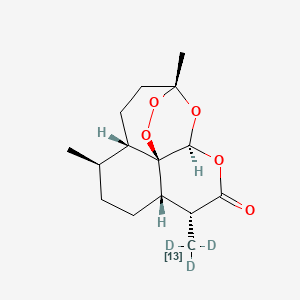
![3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13863142.png)
